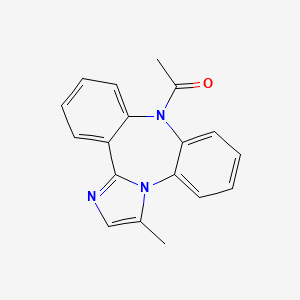
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- is a complex organic compound with a unique structure that includes fused benzene and diazepine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzene derivatives with imidazole and diazepine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
化学反应分析
Types of Reactions
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学研究应用
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine
- 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one
- 2H-dibenzo[b,f][1,3,5]triazino[1,2-d][1,4]thiazepine-2,4(3H)-dione
Uniqueness
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-3-methyl- (CAS Number: 57390-30-4) is a compound belonging to the class of dibenzimidazoles. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H11N3
- Molecular Weight : 233.27 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 507.6°C at 760 mmHg
- Flash Point : 260.8°C
The biological activity of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABA(A) receptor subtype. The compound has shown potential as a positive allosteric modulator, enhancing the inhibitory effects of GABA neurotransmission, which is critical for anxiety reduction and sedation.
Key Mechanisms:
- GABA(A) Receptor Modulation :
- Anti-inflammatory Activity :
Pharmacological Effects
Research has highlighted various pharmacological effects associated with this compound:
- Anxiolytic Effects :
- Anti-inflammatory Effects :
Case Studies and Research Findings
属性
CAS 编号 |
62538-94-7 |
|---|---|
分子式 |
C18H15N3O |
分子量 |
289.3 g/mol |
IUPAC 名称 |
1-(3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-13-yl)ethanone |
InChI |
InChI=1S/C18H15N3O/c1-12-11-19-18-14-7-3-4-8-15(14)21(13(2)22)17-10-6-5-9-16(17)20(12)18/h3-11H,1-2H3 |
InChI 键 |
XKBLWQITPAYEGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2N1C3=CC=CC=C3N(C4=CC=CC=C42)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















